3-(5-Bromothiophen-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(5-Bromothiophen-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique combination of bromothiophene and dimethoxyphenyl groups
Preparation Methods
The synthesis of 3-(5-Bromothiophen-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclocondensation of appropriate hydrazides with ortho esters or other suitable reagents under controlled conditions. One efficient method involves the reaction of 5-bromothiophene-2-carboxylic acid hydrazide with 3,4-dimethoxybenzaldehyde in the presence of a dehydrating agent such as polyphosphoric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has shown its potential as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer effects could be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar compounds in the triazolo-thiadiazole family include:
- 3-(5-Bromothiophen-2-yl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(5-Bromothiophen-2-yl)-6-(3,4-dihydroxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Compared to these compounds, 3-(5-Bromothiophen-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the 3,4-dimethoxyphenyl group, which may enhance its biological activity and provide distinct physicochemical properties .
Properties
Molecular Formula |
C15H11BrN4O2S2 |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
3-(5-bromothiophen-2-yl)-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H11BrN4O2S2/c1-21-9-4-3-8(7-10(9)22-2)14-19-20-13(17-18-15(20)24-14)11-5-6-12(16)23-11/h3-7H,1-2H3 |
InChI Key |
VBLPWSWSXNVFII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(S4)Br)OC |
Origin of Product |
United States |
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